molecular formula C21H34N2O2 B6103166 7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6103166
M. Wt: 346.5 g/mol
InChI Key: BATGGPHMAPGSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. The compound has been found to exhibit promising biochemical and physiological effects that make it a potential candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including the serotonin and noradrenaline systems. The compound has also been found to modulate the activity of ion channels and receptors.
Biochemical and Physiological Effects:
The compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin and noradrenaline in the brain, which are neurotransmitters that play a role in mood regulation. The compound has also been found to modulate the activity of ion channels and receptors, which can affect the transmission of signals in the nervous system.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound is also stable under various conditions, which makes it suitable for use in various assays. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

Several future directions for research on 7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one can be explored. One potential direction is to investigate its potential as an antidepressant and anticonvulsant agent. Another direction is to explore its anti-inflammatory and anti-tumor properties further. Additionally, research can be conducted to explore the potential of the compound for use in drug delivery systems due to its spirocyclic structure.
Conclusion:
This compound is a promising compound that exhibits potential therapeutic effects for various medical conditions. Its unique spirocyclic structure and its ability to interact with various neurotransmitter systems make it a potential candidate for further investigation. Future research can explore its potential as an antidepressant, anticonvulsant, and analgesic agent, as well as its anti-inflammatory and anti-tumor properties.

Synthesis Methods

The synthesis of 7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with cyclohexylmethylamine to form the desired spirocyclic compound.

Scientific Research Applications

The compound has been found to exhibit potential therapeutic effects for various medical conditions. Several studies have explored its potential as an antidepressant, anticonvulsant, and analgesic agent. The compound has also been found to exhibit anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

7-(cyclohexylmethyl)-2-(cyclopentanecarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c24-19(18-9-4-5-10-18)23-14-12-21(16-23)11-6-13-22(20(21)25)15-17-7-2-1-3-8-17/h17-18H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATGGPHMAPGSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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